Bienvenue dans la boutique en ligne BenchChem!

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Kinase chemical biology Hit-to-lead optimization Chemical probe validation

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone (CAS 2034500‑93‑9, molecular formula C₁₅H₁₅FN₄O₂S, molecular weight 334.37 g mol⁻¹, typical purity 95 %) is a synthetic small molecule that incorporates a 5‑fluoropyrimidin‑2‑yl‑ether‑pyrrolidine core and a pyridin‑4‑ylthio‑acetyl side chain. The 5‑fluoropyrimidine motif is a well‑established pharmacophoric feature in numerous kinase inhibitors and nucleotide‑mimetic agents, while the pyrrolidine‑ether linker and the pyridyl‑thioether appendage provide distinct vectors for target engagement.

Molecular Formula C15H15FN4O2S
Molecular Weight 334.37
CAS No. 2034500-93-9
Cat. No. B2856791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone
CAS2034500-93-9
Molecular FormulaC15H15FN4O2S
Molecular Weight334.37
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=N2)F)C(=O)CSC3=CC=NC=C3
InChIInChI=1S/C15H15FN4O2S/c16-11-7-18-15(19-8-11)22-12-3-6-20(9-12)14(21)10-23-13-1-4-17-5-2-13/h1-2,4-5,7-8,12H,3,6,9-10H2
InChIKeyULTZQBHPFUXTDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone (CAS 2034500-93-9) for Kinase-Targeted Chemical Biology


1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone (CAS 2034500‑93‑9, molecular formula C₁₅H₁₅FN₄O₂S, molecular weight 334.37 g mol⁻¹, typical purity 95 %) is a synthetic small molecule that incorporates a 5‑fluoropyrimidin‑2‑yl‑ether‑pyrrolidine core and a pyridin‑4‑ylthio‑acetyl side chain . The 5‑fluoropyrimidine motif is a well‑established pharmacophoric feature in numerous kinase inhibitors and nucleotide‑mimetic agents, while the pyrrolidine‑ether linker and the pyridyl‑thioether appendage provide distinct vectors for target engagement . Currently, this compound is only available as a research‑grade chemical from specialty suppliers, and no primary research papers dedicated to its characterization were identified in the public literature as of the knowledge cutoff .

Sourcing 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone: Why Structural Analogs Cannot Serve as Direct Replacements


Although several pyrrolidine‑pyrimidine or pyridin‑4‑ylthio‑ethanone analogs are commercially available (e.g., 1-(3-((6‑methylpyridin‑2‑yl)oxy)pyrrolidin‑1‑yl)-2-(pyridin‑4‑ylthio)ethanone, CAS 1904329‑11‑8; 2-(pyridin‑4‑ylthio)-1-(3-(pyrimidin‑4‑yloxy)pyrrolidin‑1‑yl)ethanone, CAS 2034328‑14‑6; and 1-(3-((5‑fluoropyrimidin‑2‑yl)oxy)pyrrolidin‑1‑yl)-2-(1H‑pyrrol‑1‑yl)ethanone), subtle modifications to the heterocyclic core or the thioether appendage can profoundly alter kinase selectivity, cellular permeability, and metabolic stability . In the absence of explicit comparative profiling data, there is no scientifically justifiable basis for substituting any close analog for the exact title compound in structure‑activity relationship (SAR) campaigns, selectivity‑panel screens, or in‑vivo proof‑of‑concept studies .

Procurement-Grade Evidence Audit for 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone


Evidence Gap Declaration: Absence of Verifiable Quantitative Differentiation Data

An exhaustive search of public literature, patent databases (including WIPO, USPTO, and EPO), and authoritative biochemical databases (BindingDB, ChEMBL, PubChem BioAssay) returned no primary research articles or granted patents that report quantitative IC₅₀, Kd, selectivity panel, cellular efficacy, or ADME/T data for 1-(3-((5‑fluoropyrimidin‑2‑yl)oxy)pyrrolidin‑1‑yl)-2-(pyridin‑4‑ylthio)ethanone (CAS 2034500‑93‑9) . In contrast, structurally related 5‑fluoropyrimidin‑2‑yl‑pyrrolidine compounds are exemplified as RIPK1 inhibitors in US Patent 11,203,600 B2 (e.g., Examples 280 and 281; IC₅₀ <100 nM against human RIPK1), and GCN2 inhibitors bearing the 5‑fluoropyrimidin‑2‑yl motif are claimed in multiple recent patent applications (e.g., WO 2025/034053 A1, US 2023/0271939 A1) [1][2]. However, none of these documents specifically exemplify or provide data for the title compound . Consequently, no direct head-to-head, cross-study, or class-level quantitative differentiation can currently be substantiated .

Kinase chemical biology Hit-to-lead optimization Chemical probe validation

Structural Comparator Landscape: Key Analogs with Distinct Heterocycle Modifications

The table below collates the closest commercially cataloged analogs, identified through substructure and similarity searches of vendor libraries, alongside the structural feature that differentiates each from the title compound . While all share the pyrrolidine‑ether linker and a thioether appendage, variations in the heterocycle linked to the pyrrolidine oxygen (5‑fluoropyrimidine vs 6‑methylpyridine vs pyrimidine) are expected to alter hydrogen‑bonding patterns, lipophilicity, and target‑kinase selectivity . No quantitative comparative biological data are available for any of these compounds .

Medicinal chemistry Kinase inhibitor scaffold hopping Structure-activity relationships

Kinase Target Class Inference: the 5‑Fluoropyrimidine Motif Confers Precedent for RIPK1 and GCN2 Engagement

The 5‑fluoropyrimidin‑2‑yl‑pyrrolidine scaffold is explicitly employed in potent RIPK1 inhibitors described in US Patent 11,203,600 B2, where multiple examples bearing a 5‑fluoropyrimidin‑2‑yl‑pyrrolidine moiety exhibit RIPK1 IC₅₀ values below 100 nM in biochemical assays [1]. Additionally, recent GCN2 inhibitor patents (e.g., WO 2025/034053 A1) utilize related 5‑fluoropyrimidine‑containing cores to achieve potent GCN2 inhibition [2]. These class‑level data provide a mechanistic hypothesis that the title compound may engage kinases within the RIPK or GCN2 families, though direct target engagement has not been experimentally demonstrated . It is critical to note that the pyridin‑4‑ylthio‑acetyl extension present in the title compound is absent from all known RIPK1 and GCN2 exemplars, meaning any extrapolation of kinase selectivity or potency is unwarranted without dedicated profiling .

Receptor-interacting protein kinase 1 (RIPK1) General control nonderepressible 2 (GCN2) ATP-competitive kinase inhibition

Recommended Use Cases for 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone in Early-Stage Drug Discovery


De‑Novo Kinase Selectivity Profiling Using Broad‑Panel Screening

The compound's 5‑fluoropyrimidine‑pyrrolidine core provides a strong rationale for submission to commercial kinase‑profiling panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to generate a selectivity fingerprint . Such data would enable direct quantitative comparison with known RIPK1 and GCN2 inhibitors and identify off‑target liabilities early in hit‑to‑lead campaigns .

Chemical Probe Development for the Integrated Stress Response Pathway

Given the structural proximity to patented GCN2 inhibitors (WO 2025/034053 A1), the compound may serve as a starting point for developing chemical probes that modulate the integrated stress response in cancer cell lines, particularly if biochemical GCN2 inhibition can be confirmed through follow‑up assays [1].

Structure‑Activity Relationship (SAR) Expansion Around the Pyridin‑4‑Ylthio Appendage

The unique pyridin‑4‑ylthio‑acetyl moiety distinguishes the title compound from all published RIPK1/GCN2 chemical matter. Systematic replacement of this appendage with alternative heteroaryl‑thio or heteroaryl‑sulfonyl groups, while holding the 5‑fluoropyrimidine‑pyrrolidine core constant, could reveal vectors for improving kinase selectivity, aqueous solubility, or metabolic stability .

Negative Control for Pyrrolidine‑Pyrimidine Kinase Inhibitor Assays

Until target engagement is confirmed, the compound may function as a structurally matched negative control in biochemical and cellular assays alongside validated RIPK1 or GCN2 inhibitors. Experimental confirmation of inactivity (e.g., IC₅₀ >10 µM in a defined kinase assay) would establish its utility as a control probe .

Quote Request

Request a Quote for 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.